MFCD00594631
Description
MFCD00594631 is a chemical compound cataloged under the MDL number system, widely used in pharmaceutical and materials science research. Such compounds are critical in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are foundational in drug discovery and polymer chemistry .
Typical properties of this class include:
- Molecular weight: ~200–250 g/mol (common for boronic acids) .
- Solubility: Moderate in polar solvents like tetrahydrofuran (THF) or methanol, as seen in similar compounds (e.g., 0.24 mg/ml for CAS 1046861-20-4) .
- Pharmacokinetics: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, as observed in structurally related arylboronic acids .
Properties
IUPAC Name |
4-[(4-methoxybenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-8-4-11(5-9-13)15(19)17-12-6-2-10(3-7-12)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUWOLGEUDMEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD00594631 involves several steps, each requiring precise conditions to ensure the desired product. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves:
Large-scale reactors: To handle the increased volume of reactants.
Automated systems: For precise control of temperature, pressure, and reaction time.
Continuous monitoring: To ensure consistent quality and to detect any deviations in the process.
Chemical Reactions Analysis
Types of Reactions
MFCD00594631 undergoes various chemical reactions, including:
Oxidation: Where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Involving reducing agents to yield reduced forms of the compound.
Substitution: Where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated solvents and catalysts like palladium on carbon are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces various oxidized forms with different functional groups.
Reduction: Yields reduced compounds with altered electronic properties.
Substitution: Results in derivatives with new functional groups replacing the original ones.
Scientific Research Applications
MFCD00594631 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which MFCD00594631 exerts its effects involves interaction with specific molecular targets and pathways. It may:
Bind to receptors: Modulating their activity and influencing cellular responses.
Inhibit enzymes: Affecting metabolic pathways and altering biochemical processes.
Interact with DNA/RNA: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD00594631 with three structurally and functionally analogous compounds:
Key Findings:
Structural Similarities: this compound and (3-Bromo-5-chlorophenyl)boronic acid share nearly identical molecular weights and log P values, suggesting comparable hydrophobicity and reactivity in cross-coupling reactions .
Functional Differences :
- Pharmacology : this compound and 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) both exhibit high BBB permeability, making them candidates for central nervous system (CNS) drug development. However, the latter’s trifluoromethyl groups enhance metabolic stability .
- Synthesis : this compound’s synthesis likely follows a Pd-catalyzed cross-coupling pathway (similar to CAS 1046861-20-4), whereas 2-(4-nitrophenyl)benzimidazole is synthesized via condensation reactions using ionic liquid catalysts .
Research Implications
- Drug Development : The high BBB permeability of this compound supports its use in designing neurotherapeutics, though its boronic acid group may require prodrug strategies to mitigate reactivity .
- Material Science : Its stability under aqueous conditions makes it suitable for metal-organic framework (MOF) synthesis, contrasting with more hydrolytically labile analogs like CAS 1761-61-1 .
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